

In-Depth Technical Guide: 1-Methylpyrrolidine-d8

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Compound of Interest

Compound Name: 1-Methylpyrrolidine-d8

Cat. No.: B150434

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-Methylpyrrolidine-d8**, a deuterated analog of 1-Methylpyrrolidine. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies.

Core Physicochemical Data

The key quantitative data for **1-Methylpyrrolidine-d8** and its non-deuterated counterpart are summarized below for direct comparison.

Property	1-Methylpyrrolidine-d8	1-Methylpyrrolidine
Molecular Formula	C ₅ H ₃ D ₈ N	C ₅ H ₁₁ N[1][2][3][4]
Molecular Weight	93.2 g/mol [5]	85.15 g/mol [1][2][3][6]
Exact Mass	93.1394 u[5]	85.089149355 u[6]
CAS Number	131857-29-9[5]	120-94-5[1][2][3]

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The molecular weight of **1-Methylpyrrolidine-d8** can be accurately determined using mass spectrometry. A standard protocol is outlined below:

Objective: To confirm the molecular weight of **1-Methylpyrrolidine-d8**.

Materials:

- **1-Methylpyrrolidine-d8** sample
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Calibrated high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

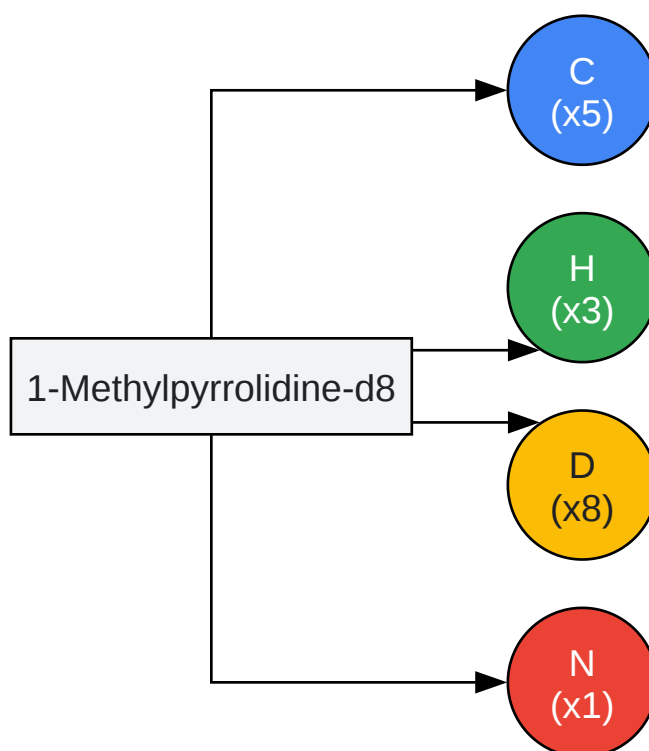
- Sample Preparation: Prepare a 1 µg/mL solution of **1-Methylpyrrolidine-d8** in methanol containing 0.1% formic acid. The formic acid facilitates protonation of the analyte.
- Instrumentation Setup:
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Mass Analyzer: Set to a mass range that includes the expected m/z of the protonated molecule $[M+H]^+$ (e.g., m/z 50-200).
 - Resolution: A high resolution (e.g., >10,000) is recommended to obtain an accurate mass measurement.
- Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum for a sufficient duration to obtain a stable signal and a high-quality spectrum.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule, $[C_5H_3D_8NH]^+$.

- The expected m/z for the protonated molecule is calculated by adding the mass of a proton (1.007825 u) to the exact mass of the neutral molecule (93.1394 u), resulting in an expected m/z of 94.1472.
- Compare the experimentally observed m/z to the theoretical m/z to confirm the identity and isotopic purity of the compound.

Visualizations

Logical Relationship of Molecular Weight Components

The following diagram illustrates the constituent atoms that contribute to the molecular weight of **1-Methylpyrrolidine-d8**.

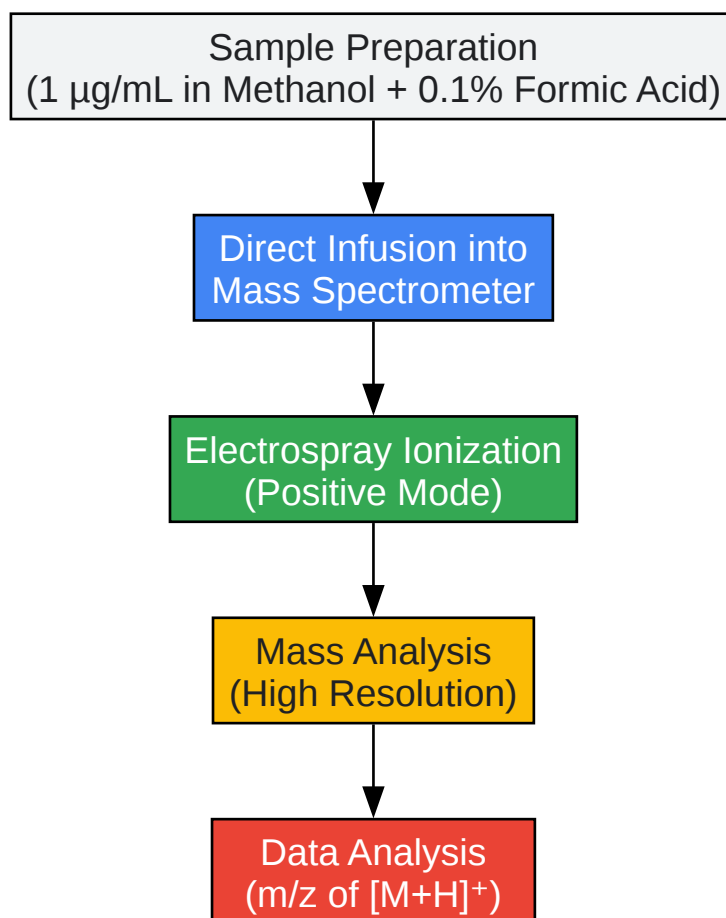


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Atomic components of **1-Methylpyrrolidine-d8**.

Experimental Workflow for Molecular Weight Determination

The workflow for determining the molecular weight of **1-Methylpyrrolidine-d8** via mass spectrometry is depicted below.



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Mass spectrometry workflow for molecular weight analysis.

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